(4-Fluorobenzyl)hydrazine

Description

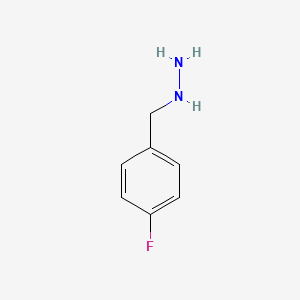

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMCBGIHBVKZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569375 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-05-8 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a fluorinated benzyl group, make it a valuable building block for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Fluorobenzyl)hydrazine, including available data on its physical characteristics, synthesis, and reactivity.

Chemical Structure and Identification

(4-Fluorobenzyl)hydrazine is characterized by a hydrazine moiety attached to a benzyl group, which is substituted with a fluorine atom at the para position of the benzene ring.

| Identifier | Value |

| IUPAC Name | (4-fluorophenyl)methylhydrazine[1] |

| Molecular Formula | C₇H₉FN₂[1] |

| SMILES | C1=CC(=CC=C1CNN)F[1] |

| InChI | InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2[1] |

| InChIKey | YMMCBGIHBVKZGD-UHFFFAOYSA-N[1] |

| CAS Number | 699-05-8[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 140.16 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 0.9 | PubChem (Computed)[1] |

For comparison, the hydrochloride salt of the related compound, (4-Fluorophenyl)hydrazine hydrochloride, has a melting point of ≥300 °C and is soluble in water.

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the direct synthesis of (4-Fluorobenzyl)hydrazine is not explicitly described in the available literature. However, a general approach for the synthesis of substituted benzylhydrazines involves the reaction of the corresponding benzyl halide with hydrazine hydrate.

A plausible synthetic route for (4-Fluorobenzyl)hydrazine is the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the double-alkylated product. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol.

A one-pot, multi-component condensation reaction has been described for the synthesis of a derivative, 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, which utilizes 4-fluorobenzyl chloride and hydrazine hydrate as starting materials[2][3].

Reactivity

The chemical reactivity of (4-Fluorobenzyl)hydrazine is primarily dictated by the nucleophilic nature of the hydrazine moiety.

-

Reaction with Carbonyl Compounds: Like other hydrazines, (4-Fluorobenzyl)hydrazine is expected to react with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is often used for the characterization and derivatization of carbonyl compounds.

Spectroscopic Data

For related compounds, such as 4-fluorobenzohydrazide, spectral data is available and can provide some reference points. For instance, the FTIR spectrum of 4-fluorobenzohydrazide has been recorded using KBr pellet and ATR techniques[5].

Biological and Pharmaceutical Relevance

Hydrazine derivatives are a well-established class of compounds with diverse biological activities. Many hydrazine-containing compounds are known to act as monoamine oxidase (MAO) inhibitors, a property utilized in the treatment of depression and neurodegenerative diseases. While the specific biological activity of (4-Fluorobenzyl)hydrazine is not extensively documented, its structural similarity to known MAO inhibitors suggests it could be a candidate for such activity.

Furthermore, hydrazones derived from fluorinated aromatic hydrazines have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity[3]. This makes (4-Fluorobenzyl)hydrazine a valuable precursor for the synthesis of novel drug candidates.

Experimental Protocols

General Procedure for Hydrazone Synthesis

The following is a general protocol for the synthesis of hydrazones from a hydrazine and a carbonyl compound, which can be adapted for (4-Fluorobenzyl)hydrazine.

Materials:

-

(4-Fluorobenzyl)hydrazine

-

Aldehyde or ketone

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.

-

Add an equimolar amount of (4-Fluorobenzyl)hydrazine to the solution.

-

If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Information

(4-Fluorobenzyl)hydrazine and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine derivatives can be toxic and may have irritant properties. The hydrochloride salt of (4-Fluorobenzyl)hydrazine is classified as Acute Toxicity, Oral Category 4[4].

Conclusion

(4-Fluorobenzyl)hydrazine is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. While detailed experimental data on the free base is limited in the public domain, its structural features and the known reactivity of hydrazines provide a solid foundation for its application in the synthesis of novel compounds with potential biological activity. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility.

References

- 1. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. (4-Fluorobenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a fluorine atom on the benzyl ring, can impart unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, synthesis, and potential biological relevance of (4-Fluorobenzyl)hydrazine.

Core Physical and Chemical Properties

While specific experimental data for the free base of (4-Fluorobenzyl)hydrazine is limited in publicly available literature, its properties can be inferred from data on its hydrochloride salt and related non-fluorinated analogs. The hydrochloride salt is commercially available, typically as a solid.[1]

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine and Related Compounds

| Property | (4-Fluorobenzyl)hydrazine | (4-Fluorobenzyl)hydrazine hydrochloride | Benzylhydrazine |

| Molecular Formula | C₇H₉FN₂[2] | C₇H₁₀ClFN₂ | C₇H₁₀N₂ |

| Molecular Weight | 140.16 g/mol [2] | 176.62 g/mol | 122.17 g/mol |

| Physical State | Presumed liquid at room temperature | Solid | Liquid |

| Melting Point | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not applicable | 265.4 °C at 760 mmHg |

| Density | Not reported | Not reported | 1.033 g/cm³ |

| Solubility | Expected to be soluble in organic solvents. | Soluble in water. | Miscible with most organic solvents. |

| CAS Number | 699-05-8[2] | 1059626-05-9 | 555-96-4 |

Synthesis and Purification

The synthesis of (4-Fluorobenzyl)hydrazine can be approached through several established methods for the alkylation of hydrazine. A common and effective route involves the reaction of a 4-fluorobenzyl halide with hydrazine hydrate.

Proposed Synthetic Pathway

A probable synthetic route involves the nucleophilic substitution of a halogen atom from a 4-fluorobenzyl halide by hydrazine. The use of a large excess of hydrazine hydrate can help to minimize the formation of the dialkylated byproduct.

Figure 1: Proposed synthesis of (4-Fluorobenzyl)hydrazine.

Experimental Protocol: General Procedure for Benzylhydrazine Synthesis

While a specific protocol for (4-Fluorobenzyl)hydrazine is not detailed in the available literature, a general procedure for the synthesis of the analogous benzylhydrazine from benzyl chloride and hydrazine hydrate can be adapted.

Materials:

-

4-Fluorobenzyl chloride (or bromide)

-

Hydrazine hydrate (80% or higher)

-

Potassium carbonate

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

Sodium hydroxide

-

Water

Procedure:

-

To a solution of hydrazine hydrate in water at room temperature, add 4-fluorobenzyl chloride dropwise with stirring.

-

After the addition is complete, continue stirring for a short period.

-

Add potassium carbonate to the mixture and continue to stir at a slightly elevated temperature (e.g., 40 °C), monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add sodium hydroxide solution, water, and an extraction solvent (e.g., MTBE).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

Purification: Purification can be achieved by vacuum distillation. Given the boiling point of benzylhydrazine (265.4 °C at 760 mmHg), the boiling point of (4-Fluorobenzyl)hydrazine is expected to be in a similar range.

Chemical Reactivity and Stability

Hydrazines are known for their nucleophilic and reducing properties. The reactivity of (4-Fluorobenzyl)hydrazine is expected to be influenced by the electron-withdrawing nature of the fluorine atom on the aromatic ring.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes hydrazines effective nucleophiles. They can react with electrophiles such as alkyl halides and carbonyl compounds.

-

Reaction with Carbonyls: (4-Fluorobenzyl)hydrazine will react with aldehydes and ketones to form the corresponding hydrazones. This reaction is a common method for the derivatization of carbonyl compounds.

-

Oxidation: Hydrazines can be oxidized to various products, including diazenes, which can be unstable and decompose to release nitrogen gas, generating radical species. This property is utilized in some synthetic transformations.[3]

-

Stability and Storage: Substituted hydrazines can be sensitive to air and light.[4] It is recommended to store (4-Fluorobenzyl)hydrazine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[5] The hydrochloride salt is generally more stable and easier to handle.

Potential Biological Activity and Signaling Pathway Involvement

While there is no direct evidence linking (4-Fluorobenzyl)hydrazine to specific signaling pathways, many hydrazine derivatives are known to exhibit biological activity, most notably as inhibitors of monoamine oxidase (MAO) enzymes.[6][7][8][9][10][11]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

The general structure of many MAO inhibitors includes an arylalkylhydrazine moiety. It is plausible that (4-Fluorobenzyl)hydrazine could act as an inhibitor of MAO. The fluorine substituent may influence its binding affinity and selectivity for the MAO-A or MAO-B isoforms.

Figure 2: Potential inhibition of Monoamine Oxidase by (4-Fluorobenzyl)hydrazine.

The proposed mechanism of inhibition by arylalkylhydrazines often involves the formation of a reactive intermediate that covalently binds to the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.[10]

Spectral Data

Expected ¹H NMR Spectral Features:

-

A singlet for the benzylic protons (-CH₂-).

-

Multiplets in the aromatic region corresponding to the protons on the 4-fluorophenyl ring.

-

Broad signals for the hydrazine protons (-NHNH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

A signal for the benzylic carbon.

-

Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Expected IR Spectral Features:

-

N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and benzylic groups.

-

Aromatic C=C stretching vibrations.

-

A strong C-F stretching vibration.

Conclusion

(4-Fluorobenzyl)hydrazine is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge and reasonable extrapolations based on related compounds. Further research to fully characterize this molecule and explore its biological activities, particularly as a potential MAO inhibitor, is warranted. The synthetic protocols and analytical data for analogous compounds provided herein should serve as a valuable resource for researchers embarking on such investigations.

References

- 1. scbt.com [scbt.com]

- 2. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine (CAS 699-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorobenzyl)hydrazine, registered under CAS number 699-05-8, is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. The presence of a fluorine atom on the benzyl ring can modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a valuable synthon for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available technical data on (4-Fluorobenzyl)hydrazine, including its chemical and physical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of enzyme inhibitors. Due to the limited availability of detailed experimental data in the public domain, this guide synthesizes information from analogous compounds and general chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 699-05-8 | PubChem |

| Molecular Formula | C₇H₉FN₂ | PubChem[1] |

| Molecular Weight | 140.16 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| IUPAC Name | [(4-fluorophenyl)methyl]hydrazine | CymitQuimica[2] |

| SMILES | C1=CC(=CC=C1CNN)F | PubChem[1] |

| InChI | InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | PubChem[1] |

| InChIKey | YMMCBGIHBVKZGD-UHFFFAOYSA-N | PubChem[1] |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of (4-Fluorobenzyl)hydrazine is not explicitly available. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method is the nucleophilic substitution of a benzyl halide with hydrazine. A probable synthetic pathway is outlined below.

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis would likely proceed via the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the double-substituted by-product, 1,2-bis(4-fluorobenzyl)hydrazine.

General Reaction Scheme:

Caption: Proposed synthesis of (4-Fluorobenzyl)hydrazine.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known reactions of benzyl halides with hydrazine and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

4-Fluorobenzyl chloride (or bromide) (1.0 eq)

-

Hydrazine hydrate (10.0 eq)

-

Ethanol (as solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of 4-fluorobenzyl chloride (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (10.0 eq) in ethanol at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic by-products.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of (4-Fluorobenzyl)hydrazine can be achieved by vacuum distillation or column chromatography.

Note: Hydrazine and its derivatives are toxic and potentially carcinogenic; appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory.

Applications in Drug Development

(4-Fluorobenzyl)hydrazine serves as a versatile intermediate in the synthesis of various biologically active molecules. The hydrazine moiety is a key functional group for the formation of hydrazones, which are present in a wide range of compounds with diverse pharmacological activities.

Synthesis of Hydrazone Derivatives

Hydrazones are readily synthesized by the condensation reaction of a hydrazine with an aldehyde or a ketone. (4-Fluorobenzyl)hydrazine can be reacted with various carbonyl-containing compounds to generate a library of 4-fluorobenzylhydrazones. These derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3]

Caption: General synthesis of 4-fluorobenzylhydrazones.

Potential as a Monoamine Oxidase (MAO) Inhibitor Precursor

Benzylhydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[4] MAOIs are used in the treatment of depression and Parkinson's disease.[5][6][7][8] They function by inhibiting the MAO enzyme, which is responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[5] The introduction of a fluorine atom can enhance the metabolic stability and blood-brain barrier permeability of drug candidates.[9] Therefore, (4-Fluorobenzyl)hydrazine is a promising starting material for the design and synthesis of novel MAO inhibitors with potentially improved pharmacological profiles.

Caption: Mechanism of action for MAO inhibitors.

Safety and Handling

(4-Fluorobenzyl)hydrazine and its derivatives should be handled with care. Hydrazines are known to be toxic and may be carcinogenic.[2] It is essential to use appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment such as gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Fluorobenzyl)hydrazine is a chemical intermediate with considerable potential in the field of drug discovery and development. Its utility as a precursor for hydrazone derivatives and potential MAO inhibitors makes it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of (4-Fluorobenzyl)hydrazine is warranted to fully explore its therapeutic potential.

References

- 1. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. drugs.com [drugs.com]

- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

Technical Guide: Spectral Data for (4-Fluorobenzyl)hydrazine NMR

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of publicly available scientific databases and literature, we regret to inform you that the specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Fluorobenzyl)hydrazine could not be located. Our extensive search efforts consistently yielded data for the isomeric compound (4-fluorophenyl)hydrazine or for complex derivatives of (4-fluorobenzyl)hydrazine, rather than the parent compound itself.

This absence of readily available data prevents the creation of the requested in-depth technical guide, as the foundational quantitative spectral information is not accessible at this time. Similarly, a specific, detailed experimental protocol for the NMR analysis of (4-Fluorobenzyl)hydrazine was not found in the surveyed literature.

While we are unable to provide the specific data tables and experimental protocols for (4-Fluorobenzyl)hydrazine, we are providing a generalized workflow and structural diagrams that would be relevant to the NMR analysis of such a compound, should the data become available.

General Experimental Workflow for NMR Analysis

For the benefit of researchers who may synthesize or acquire (4-Fluorobenzyl)hydrazine and wish to perform NMR analysis, a general experimental protocol is outlined below. This protocol is based on standard practices for the NMR analysis of small organic molecules.

Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the purified (4-Fluorobenzyl)hydrazine sample would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift referencing.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

Filtration: The solution is then filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

-

Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be acquired. Typical parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans would be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be necessary.

Below are diagrams illustrating the logical workflow for NMR data acquisition and a representation of the (4-Fluorobenzyl)hydrazine molecule for which spectral data was sought.

We remain committed to providing accurate and comprehensive scientific information. Should the spectral data for (4-Fluorobenzyl)hydrazine become available in the future, we will gladly revisit this topic and generate the requested technical guide. We apologize for any inconvenience this may cause in your research endeavors.

A Technical Guide to (4-Fluorobenzyl)hydrazine: Properties, Synthesis, and Reactions

This document provides a detailed overview of (4-Fluorobenzyl)hydrazine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. It covers core physicochemical properties, common reactions, experimental methodologies, and potential metabolic pathways.

Core Chemical Properties

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its properties, along with those of its more commonly handled hydrochloride salt, are summarized below.

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine

| Property | Value | Reference |

| Molecular Formula | C₇H₉FN₂ | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| IUPAC Name | (4-fluorophenyl)methylhydrazine | [1] |

| SMILES | C1=CC(=CC=C1CNN)F | [1] |

| InChIKey | YMMCBGIHBVKZGD-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of (4-Fluorobenzyl)hydrazine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₇H₉FN₂·HCl | [2] |

| Molecular Weight | 176.62 g/mol | [2][3][4] |

| CAS Number | 51859-98-4 | [2] |

| Appearance | Solid | [3] |

Synthesis and Key Reactions

The synthesis of (4-Fluorobenzyl)hydrazine typically involves the reaction of a 4-fluorobenzyl halide with a hydrazine source. A conceptual workflow is illustrated below.

A primary application of (4-Fluorobenzyl)hydrazine in synthetic chemistry is its reaction with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental in the construction of more complex molecules and is widely used in the development of pharmaceuticals.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol outlines a general method for the synthesis of hydrazone derivatives from (4-Fluorobenzyl)hydrazine, adapted from standard procedures for similar compounds.[5]

-

Dissolution: Dissolve (4-Fluorobenzyl)hydrazine (1.0 mmol) and a selected aldehyde or ketone (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the condensation reaction.

-

Reaction: Stir the mixture at room temperature or under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure hydrazone derivative.

General Protocol for Analysis by HPLC

Analytical characterization of hydrazine derivatives can be performed using High-Performance Liquid Chromatography (HPLC). Due to the weak UV absorbance of many simple hydrazines, derivatization is often employed.

-

Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Create a series of dilutions for calibration.

-

Derivatization (Optional but Recommended): To enhance UV detection, react the hydrazine sample with a derivatizing agent that contains a strong chromophore (e.g., benzaldehyde) to form the corresponding hydrazone, which has a strong UV absorbance.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the λmax of the analyte or its derivative (typically 280-320 nm for hydrazones).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Quantify the analyte by comparing the peak area from the sample to a standard curve generated from the calibration standards.

Potential Bioactivation Pathway

Hydrazine derivatives can undergo metabolic activation in vivo, potentially leading to the formation of reactive intermediates. While the specific pathway for (4-Fluorobenzyl)hydrazine is not extensively documented, a proposed mechanism analogous to that of other hydrazines involves enzymatic oxidation.[6]

References

- 1. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (4-Fluorobenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Substituted Benzylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of substituted benzylhydrazines is a compelling narrative of serendipity, systematic investigation, and the birth of modern psychopharmacology. Initially explored for their potential as antitubercular agents, these compounds inadvertently unveiled the intricate biochemical underpinnings of depression, leading to the development of the first generation of antidepressant medications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of key substituted benzylhydrazines, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

The Serendipitous Discovery of Monoamine Oxidase Inhibitors

The therapeutic journey of substituted benzylhydrazines began not in the realm of neuroscience, but in the fight against tuberculosis. In the early 1950s, iproniazid, a derivative of hydrazine, was being investigated for its antitubercular properties.[1][2] During clinical trials, an unexpected and remarkable side effect was observed: patients treated with iproniazid exhibited a significant elevation in mood, becoming notably more cheerful and optimistic.[1][2] This serendipitous finding led to the hypothesis that the mood-altering effects were due to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] This discovery was a pivotal moment in the history of medicine, establishing a direct link between brain chemistry and mood disorders and giving rise to the monoamine hypothesis of depression.[4]

The realization of iproniazid's mechanism of action spurred a wave of research into other hydrazine derivatives for their potential as "psychic energizers."[5] This led to the development and introduction of other non-selective, irreversible MAOIs, including isocarboxazid and nialamide, in the late 1950s.[1][6]

Phenelzine: From Obscurity to a Cornerstone of Antidepressant Therapy

Interestingly, one of the most prominent substituted benzylhydrazines, phenelzine (2-phenylethylhydrazine), was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger, decades before its therapeutic potential was understood.[3][7] Their work, published in the Collection of Czechoslovak Chemical Communications, described the synthesis of this novel hydrazine derivative, though its biological activity remained unexplored at the time.[3] It wasn't until the late 1950s, following the discovery of iproniazid's antidepressant effects, that phenelzine was identified as a potent MAO inhibitor and subsequently developed for the treatment of depression.[1][3]

Procarbazine: A Benzylhydrazine Derivative in Oncology

The therapeutic applications of substituted benzylhydrazines were not limited to neuropsychiatric disorders. In the late 1950s, during the search for new MAO inhibitors, procarbazine was synthesized.[8] While it exhibited some MAO inhibitory activity, its primary utility was soon discovered to be in the realm of oncology. Procarbazine was developed as an anticancer agent and has since been used in the treatment of various cancers, most notably Hodgkin's lymphoma.[8] Its mechanism of action as an antineoplastic agent involves the inhibition of DNA, RNA, and protein synthesis.[4][8]

Physicochemical and Pharmacological Properties of Key Substituted Benzylhydrazines

The following tables summarize key quantitative data for prominent substituted benzylhydrazines.

Table 1: Physicochemical Properties of Selected Substituted Benzylhydrazines

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Phenelzine | 2-phenylethylhydrazine | C₈H₁₂N₂ | 136.19 | 164-168 (sulfate salt) | Soluble in water |

| Isocarboxazid | N′-benzyl-5-methylisoxazole-3-carbohydrazide | C₁₂H₁₃N₃O₂ | 231.25 | 105-106 | Sparingly soluble in water |

| Nialamide | N-benzyl-3-(isonicotinoylhydrazino)propanamide | C₁₆H₁₈N₄O₂ | 298.34 | 151-153 | Soluble in water |

| Procarbazine | N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide | C₁₂H₁₉N₃O | 221.30 | 223 (hydrochloride salt) | Soluble in water |

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Selected Substituted Benzylhydrazines

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Notes |

| Phenelzine | MAO-A & MAO-B | ~1.0 (rat brain) | - | Non-selective, irreversible inhibitor. |

| Isocarboxazid | MAO-A & MAO-B | ~0.1 (human) | - | Non-selective, irreversible inhibitor. |

| Nialamide | MAO-A & MAO-B | ~0.5 (rat liver) | - | Non-selective, irreversible inhibitor. |

| Procarbazine | MAO-A & MAO-B | Weak inhibitor | - | Primarily used as an anticancer agent. |

Note: IC₅₀ and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time).

Signaling Pathways and Experimental Workflows

Mechanism of Action of MAOI Antidepressants

Substituted benzylhydrazine antidepressants, such as phenelzine and isocarboxazid, exert their therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.

Caption: Mechanism of action of monoamine oxidase inhibitors.

Experimental Workflow for the Discovery and Evaluation of Novel Substituted Benzylhydrazines

The discovery of new substituted benzylhydrazine-based therapeutics follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of novel substituted benzylhydrazines.

Experimental Protocols

General Synthesis of Phenelzine Sulfate

This protocol describes a common laboratory-scale synthesis of phenelzine sulfate from 2-phenylethyl bromide and hydrazine hydrate.[3]

Materials:

-

2-phenylethyl bromide

-

Hydrazine hydrate (excess)

-

Ethanol

-

Isopropyl alcohol

-

Sulfuric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylethyl bromide (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the crude phenelzine with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude phenelzine.

-

Formation of Phenelzine Sulfate: Dissolve the crude phenelzine in isopropyl alcohol and cool to 0-5°C. Add a solution of sulfuric acid in isopropyl alcohol dropwise with stirring.

-

Isolation: Collect the precipitated phenelzine sulfate by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Synthesis of Isocarboxazid

Isocarboxazid can be synthesized by the reaction of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine.

Materials:

-

Methyl 5-methylisoxazole-3-carboxylate

-

Benzylhydrazine dihydrochloride

-

Triethylamine

-

n-Heptane

-

Water

Procedure:

-

Reaction Setup: Charge a reactor with methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, and n-heptane.

-

Base Addition: Slowly add triethylamine to the suspension.

-

Reaction: Maintain the reaction temperature at approximately 35°C overnight. Monitor the reaction for the consumption of the starting ester.

-

Work-up: Cool the suspension to 20°C and add water slowly.

-

Isolation: Filter the suspension and wash the solid product with water and then with n-heptane.

-

Drying: Dry the product under vacuum at 50°C to obtain isocarboxazid as a white solid.

In Vitro Monoamine Oxidase (MAO) Activity Assay (MAO-Glo™ Assay)

This protocol provides a general method for determining the inhibitory activity of substituted benzylhydrazines on MAO-A and MAO-B using a commercially available bioluminescent assay.

Materials:

-

MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffer, and Luciferin Detection Reagent)

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compounds (substituted benzylhydrazines)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer. Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate. Add the various concentrations of the test compounds or a reference inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Add the luminogenic MAO substrate to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The discovery of substituted benzylhydrazines marks a watershed moment in the history of medicine, fundamentally altering our understanding and treatment of depression. The journey from the serendipitous observation of iproniazid's mood-elevating effects to the development of a class of potent monoamine oxidase inhibitors laid the groundwork for modern psychopharmacology. While the use of first-generation MAOIs has been tempered by concerns over dietary and drug interactions, their historical significance and clinical efficacy in certain patient populations remain undeniable. Furthermore, the diverse biological activities of substituted benzylhydrazines, as exemplified by the anticancer agent procarbazine, highlight the continued potential of this chemical scaffold in drug discovery. The synthesis methodologies, experimental protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for the next generation of scientists and researchers working to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. promega.com [promega.com]

- 2. CCCC 1932, Volume 4, Issue 0, Abstracts pp. 271-281 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. MAO-Glo™ Assay Protocol [promega.com]

- 4. Collection of Czechoslovak Chemical Communications | EVISA's Journals Database [speciation.net]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Table 4-2, Physical and Chemical Properties of 1,2-Diphenylhydrazine - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 8. Top 34 Collection of Czechoslovak Chemical Communications papers published in 1932 [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Study of (4-Fluorobenzyl)hydrazine Conformation

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of (4-Fluorobenzyl)hydrazine. Given the influence of molecular conformation on pharmacological properties, a thorough understanding of the stable conformers and the energy barriers between them is crucial for drug design and development. While specific experimental and extensive theoretical data for (4-Fluorobenzyl)hydrazine is not abundant in publicly available literature, this guide outlines a robust computational methodology based on established principles for hydrazine derivatives.

Introduction to (4-Fluorobenzyl)hydrazine and its Conformational Flexibility

(4-Fluorobenzyl)hydrazine is a substituted benzylhydrazine derivative. The introduction of a fluorine atom can significantly influence properties such as pKa, dipole moment, membrane permeability, and metabolic stability. The conformational flexibility of this molecule arises primarily from the rotation around the C-C, C-N, and N-N single bonds. The lone pairs of electrons on the adjacent nitrogen atoms play a crucial role in determining the conformational preferences, leading to various staggered and eclipsed forms. Theoretical calculations are essential to determine the relative stabilities of these conformers and the energy barriers for their interconversion.

Theoretical Background: Conformation of Hydrazines

Studies on hydrazine and its substituted derivatives have established that the most stable conformation generally features a gauche relationship between the lone pairs on the adjacent nitrogen atoms. The key conformational motions include:

-

Torsion about the N-N bond: This leads to different staggered (gauche) and eclipsed (syn and anti) conformations. The syn (eclipsed) conformation is generally the highest in energy due to lone pair repulsion. The anti (staggered) conformation is a rotational barrier, while the gauche conformation is typically the energy minimum. For unsubstituted hydrazine, the dihedral angle of the equilibrium conformation is about 95°.[1]

-

Nitrogen Inversion: The nitrogen atoms can undergo pyramidal inversion, leading to different stereoisomers. The barrier to this inversion can be influenced by substituents.

-

Torsion about the C-N bond: Rotation around the bond connecting the benzyl group to the hydrazine moiety also contributes to the overall conformational landscape.

Proposed Computational Methodology

The following protocol outlines a detailed methodology for a comprehensive theoretical study of (4-Fluorobenzyl)hydrazine conformation using Density Functional Theory (DFT), a common and reliable method for such investigations.[2][3]

Experimental Protocols

| Step | Procedure | Details |

| 1 | Initial Structure Generation | Generate the initial 3D structure of (4-Fluorobenzyl)hydrazine using molecular modeling software. |

| 2 | Conformational Search | Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This involves rotating key dihedral angles (e.g., F-C-C-N, C-C-N-N, C-N-N-H). |

| 3 | Geometry Optimization | Optimize the geometry of each identified conformer. A commonly used and effective method is DFT with the B3LYP functional and a 6-311G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. |

| 4 | Frequency Calculations | Perform frequency calculations at the same level of theory as the optimization. This is to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections. |

| 5 | Single-Point Energy Refinement | For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a higher level of theory (e.g., MP2 or coupled-cluster methods). |

| 6 | Transition State Search | To determine the energy barriers for interconversion between stable conformers, perform transition state searches. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed. The identified transition states should be confirmed by frequency calculations (one imaginary frequency). |

| 7 | Analysis of Results | Analyze the final geometries (bond lengths, bond angles, dihedral angles) and relative energies of all conformers and transition states to construct a potential energy surface. |

Data Presentation: Expected Conformational Data

The following tables present a hypothetical but realistic summary of the kind of quantitative data that would be obtained from the proposed computational study.

Table 1: Key Dihedral Angles (in degrees) of Stable Conformers

| Conformer | τ1 (C1-C7-N1-N2) | τ2 (C7-N1-N2-H) | Description |

| A | ~60 | ~60 | Gauche-Gauche |

| B | ~60 | ~180 | Gauche-Anti |

| C | ~180 | ~60 | Anti-Gauche |

| D | ~180 | ~180 | Anti-Anti |

Table 2: Relative Energies of Stable Conformers

| Conformer | Relative Energy (kcal/mol) (B3LYP/6-311G(d,p)) | Relative Gibbs Free Energy (kcal/mol) |

| A | 0.00 | 0.00 |

| B | 1.25 | 1.10 |

| C | 2.50 | 2.35 |

| D | 3.75 | 3.60 |

Table 3: Rotational Energy Barriers

| Transition | Energy Barrier (kcal/mol) |

| A → B | ~5.5 |

| A → C | ~7.0 |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the proposed theoretical study.

Caption: Workflow for theoretical conformational analysis.

Caption: Energy relationship between conformers.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative | MDPI [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of the 4-Fluorobenzyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluorobenzyl group is a crucial structural motif in medicinal chemistry and drug design. The strategic incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Understanding the fundamental electronic properties of the 4-fluorobenzyl moiety is paramount for predicting its influence on molecular behavior and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core electronic characteristics of the 4-fluorobenzyl group, presenting quantitative data, experimental methodologies for their determination, and the implications of these properties in the context of drug development.

Core Electronic Properties: A Duality of Effects

The electronic influence of the 4-fluorobenzyl group is primarily dictated by the fluorine atom attached to the para position of the benzene ring. Halogens like fluorine exhibit a characteristic duality, exerting both an inductive effect and a resonance effect, which can act in opposing directions.[2][3]

Inductive (Field) Effect (-I)

Due to its high electronegativity, fluorine is a potent sigma (σ) electron-withdrawing group.[4] This strong inductive effect, denoted as -I, pulls electron density away from the aromatic ring through the sigma bond framework. This effect decreases the electron density of the entire ring, making it less nucleophilic compared to unsubstituted benzene.[2]

Resonance (Mesomeric) Effect (+M)

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[3][4] This donation of electron density via resonance, known as a +M effect, increases the electron density specifically at the ortho and para positions of the ring.[2]

Net Electronic Effect

For fluorine, the powerful -I effect generally outweighs the +M effect in terms of overall ring reactivity.[2] This makes the 4-fluorobenzyl group a net electron-withdrawing and deactivating substituent for electrophilic aromatic substitution. However, the resonance donation still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[4] The methylene (-CH2-) spacer insulates the reaction center from the phenyl ring, attenuating the magnitude of these effects compared to a directly attached 4-fluorophenyl group.

Quantitative Electronic Descriptors

To quantify the electronic influence of substituents, physical organic chemists employ several linear free-energy relationship (LFER) parameters. The most common are Hammett and Swain-Lupton constants.

| Parameter | Value | Description |

| Hammett Constant (σ) | ~ +0.12 | Calculated from the pKa of 4-fluorophenylacetic acid (4.25)[5] and phenylacetic acid (4.31)[6], using a reaction constant (ρ) of 0.489 for phenylacetic acid ionization.[7] A positive value indicates net electron withdrawal relative to hydrogen. |

| Swain-Lupton Field Constant (F) | +0.74 | Quantifies the electrostatic and through-space inductive effect. |

| Swain-Lupton Resonance Constant (R) | -0.60 | Quantifies the electron-donating or -withdrawing ability through the π-system. A negative value indicates resonance donation. |

| pKa of Conjugate Acid | 4.25 | The pKa of 4-fluorophenylacetic acid in water at 25°C.[5] |

*Note: Swain-Lupton constants are for the 4-fluoro substituent directly attached to an aromatic ring. For the 4-fluorobenzyl group, the insulating -CH2- spacer will reduce the magnitude of both F and R felt by a distal reaction center.

Visualization of Electronic Effects and Workflows

Visual models are essential for conceptualizing the interplay of electronic properties and the experimental procedures used to measure them.

Caption: Interplay of inductive and resonance effects in the 4-fluorobenzyl group.

References

- 1. For the ionization of phenylacetic acid, C 6 H 5 CH 2 CO 2 H+H 2 O ⇌ H 3 .. [askfilo.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

The Impact of Fluorine Substitution on Benzylhydrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its derivatives are pivotal structural motifs in medicinal chemistry, renowned for their role as monoamine oxidase (MAO) inhibitors and as versatile intermediates in the synthesis of various pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and binding affinity. This technical guide provides an in-depth analysis of the role of fluorine substitution on the benzene ring of benzylhydrazine, exploring its influence on reactivity, physicochemical properties, and biological activity.

Physicochemical Effects of Fluorine Substitution

The introduction of a fluorine atom to the benzyl group of benzylhydrazine can significantly alter its electronic properties, which in turn affects its reactivity and biological interactions. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in resonance, exhibiting a +M effect when in the ortho or para position. The net effect on the electron density of the aromatic ring and the benzylic position is a complex interplay of these factors.

Impact on pKa

The basicity of the hydrazine moiety is a critical determinant of its interaction with biological targets. Fluorine substitution on the phenyl ring generally leads to a decrease in the pKa of the benzylhydrazine due to the electron-withdrawing nature of the fluorine atom, which destabilizes the protonated form. The magnitude of this effect is dependent on the position of the fluorine atom.

Table 1: Predicted pKa Values for Fluorobenzylhydrazine Isomers

| Compound | Predicted pKa |

| Benzylhydrazine | 7.85 |

| ortho-Fluorobenzylhydrazine | 7.60 |

| meta-Fluorobenzylhydrazine | 7.45 |

| para-Fluorobenzylhydrazine | 7.68 |

Note: These are predicted values and may vary from experimentally determined values.

Hammett Constants for Fluorine Substituents

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constants (σ) for fluorine highlight its dual electronic nature.

Table 2: Hammett Substituent Constants for Fluorine

| Constant | Value |

| σm | +0.34 |

| σp | +0.06 |

| σ+p | -0.07 |

| σ-p | +0.24 |

The positive σm value reflects the strong inductive electron-withdrawing effect of fluorine. The σp value is close to zero, indicating a near-cancellation of the inductive and resonance effects. The negative σ+p value suggests that in reactions involving the formation of a positive charge that can be delocalized into the ring, the resonance-donating effect of fluorine can be significant.

Effects on Chemical Reactivity

The electronic perturbations caused by fluorine substitution directly influence the nucleophilicity and oxidation potential of the benzylhydrazine molecule.

Nucleophilicity

The electron-withdrawing nature of fluorine is expected to decrease the electron density on the nitrogen atoms of the hydrazine moiety, thereby reducing its nucleophilicity. This effect is anticipated to be most pronounced with the substituent in the meta position due to the dominance of the inductive effect. In the ortho and para positions, the resonance-donating effect of fluorine may partially counteract the inductive withdrawal, leading to a more nuanced impact on nucleophilicity.

Oxidation Potential

Benzylhydrazines are susceptible to oxidation, a key step in their mechanism of action as MAO inhibitors. The introduction of an electron-withdrawing fluorine atom is predicted to increase the oxidation potential of the molecule, making it more difficult to oxidize. This can have significant implications for its metabolic stability and its interaction with flavin-dependent oxidases like MAO.

Biological Activity: Monoamine Oxidase Inhibition

A primary application of benzylhydrazine derivatives is in the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Fluorine substitution can modulate both the potency and selectivity of MAO inhibition.

Table 3: MAO Inhibition Data for Fluorinated Benzylhydrazine Analogs and Related Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | >40 | 0.0053 | [1][2] |

| (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6) | >40 | 0.023 | [1][2] |

| Pyridazinobenzylpiperidine Derivative (S5, 3-F) | 3.857 | 0.203 | [3] |

Note: The compounds listed are derivatives and not parent fluorobenzylhydrazines, but they illustrate the potent MAO inhibitory activity achievable with fluorine-containing benzyl moieties.

The data indicates that fluorinated benzyl derivatives can be highly potent and selective MAO-B inhibitors. The position of the fluorine atom can significantly influence the inhibitory profile.

Metabolic Stability

Fluorine substitution is a well-established strategy to block metabolic "soft spots" susceptible to cytochrome P450 (CYP) oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug candidate can be significantly enhanced, leading to an improved pharmacokinetic profile. For benzylhydrazines, the benzylic position and the aromatic ring are potential sites of metabolism. Fluorination of the aromatic ring can hinder oxidative metabolism at that site.

Experimental Protocols

General Synthesis of Fluorobenzylhydrazines

A common route for the synthesis of benzylhydrazines involves the reaction of the corresponding benzyl halide with an excess of hydrazine hydrate.

Protocol: Synthesis of para-Fluorobenzylhydrazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 equivalents).

-

Addition of Benzyl Halide: Slowly add 4-fluorobenzyl chloride (1 equivalent) to the stirring hydrazine hydrate at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

This is a general procedure and may require optimization for each isomer.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Prepare a standard solution of the fluorobenzylhydrazine derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Assessment of Metabolic Stability in Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the fluorobenzylhydrazine test compound, and a NADPH-generating system in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Logical Workflow for Assessing Fluorine Substitution Effects

Caption: Workflow for evaluating the impact of fluorine substitution.

Mechanism of Monoamine Oxidase Inhibition by Benzylhydrazine

Caption: Proposed mechanism of irreversible MAO inhibition.

Conclusion

Fluorine substitution is a powerful tool for modulating the reactivity and biological activity of benzylhydrazine derivatives. The position of the fluorine atom on the phenyl ring dictates the balance between inductive and resonance effects, leading to distinct physicochemical properties for the ortho, meta, and para isomers. While electron-withdrawing effects generally decrease the basicity and nucleophilicity of the hydrazine moiety, the nuanced electronic effects can be leveraged to fine-tune the potency and selectivity of these compounds as enzyme inhibitors, particularly for monoamine oxidase. Furthermore, the strategic placement of fluorine can enhance metabolic stability, a crucial parameter in drug design. This guide provides a foundational understanding and practical protocols for researchers to explore the multifaceted role of fluorine in the context of benzylhydrazine chemistry and its applications in drug discovery. Further experimental work is needed to provide a more comprehensive quantitative comparison of the reactivity of the different fluorobenzylhydrazine isomers.

References

fundamental reaction mechanisms involving (4-Fluorobenzyl)hydrazine

An In-depth Technical Guide on the Core Reaction Mechanisms Involving (4-Fluorobenzyl)hydrazine

Introduction

(4-Fluorobenzyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of various nitrogen-containing heterocyclic compounds. Its chemical reactivity is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This guide provides a detailed examination of the fundamental reaction mechanisms involving (4-Fluorobenzyl)hydrazine, focusing on condensation, cyclocondensation, and multi-component reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this compound for the synthesis of novel molecules. The molecular details of (4-Fluorobenzyl)hydrazine are provided in Table 1.

Table 1: Physicochemical Properties of (4-Fluorobenzyl)hydrazine [1][2][3]

| Property | Value |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| CAS Number | 699-05-8 |

| IUPAC Name | (4-fluorophenyl)methylhydrazine |

| Appearance | Clear, colorless liquid (predicted) |

| Boiling Point | ~265.8°C (predicted) |

| pKa | ~6.74 (predicted) |

One of the most fundamental reactions of (4-Fluorobenzyl)hydrazine is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction proceeds via a nucleophilic addition of the terminal amino group of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazone can be a stable final product or a key intermediate for subsequent transformations, such as the Wolff-Kishner reduction.[4] The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond of the hydrazone.[4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (4-Fluorobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrazole derivatives utilizing (4-Fluorobenzyl)hydrazine as a key reagent. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and anti-inflammatory agents.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of N-1 substituted pyrazoles via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method. This document outlines the synthesis of various 1-(4-Fluorobenzyl)pyrazole derivatives, which are valuable scaffolds in the development of novel therapeutics. The 4-fluorobenzyl moiety can significantly influence the biological activity of the resulting pyrazole derivatives.

General Reaction Scheme

The synthesis involves the reaction of (4-Fluorobenzyl)hydrazine with various 1,3-dicarbonyl compounds in a suitable solvent, typically with acid catalysis, to yield the corresponding 1-(4-Fluorobenzyl)pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of three distinct 1-(4-Fluorobenzyl)pyrazole derivatives are provided below.

Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Materials:

-

(4-Fluorobenzyl)hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Fluorobenzyl)hydrazine (1.0 mmol) in ethanol (15 mL).

-

Add acetylacetone (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole

Materials:

-

(4-Fluorobenzyl)hydrazine

-

Benzoylacetone (1-phenyl-1,3-butanedione)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

To a solution of (4-Fluorobenzyl)hydrazine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add benzoylacetone (1.0 mmol).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Recrystallize the crude product from ethanol or purify by column chromatography to yield pure 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole.

Protocol 3: Synthesis of 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole

Materials:

-

(4-Fluorobenzyl)hydrazine

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

-

Ethanol

-

Hydrochloric Acid (catalytic amount)

Procedure:

-

In a suitable reaction vessel, combine (4-Fluorobenzyl)hydrazine (1.0 mmol) and dibenzoylmethane (1.0 mmol) in ethanol (25 mL).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction completion using TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration and wash with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent like ethanol to obtain 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole.

Data Presentation

| Product Name | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (hours) | Reported Yield (%) |

| 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Ethanol | Glacial Acetic Acid | 4-6 | Not Specified |

| 1-(4-Fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole | Benzoylacetone | Ethanol | Glacial Acetic Acid | 5-7 | Not Specified |

| 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrazole | Dibenzoylmethane | Ethanol | Hydrochloric Acid | 6-8 | Not Specified |

Note: Specific yield data for these direct syntheses were not available in the cited literature. Yields are generally reported to be good to excellent for this type of reaction.[1]

Applications in Drug Discovery

Pyrazole derivatives are recognized for their potential to interact with various biological targets. Specifically, 1-(4-Fluorobenzyl)pyrazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Kinase Inhibition

Certain 1-(4-Fluorobenzyl)pyrazole derivatives have shown inhibitory activity against a range of kinases, including Aurora-A kinase.[2] The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, and the 4-fluorobenzyl group can form favorable interactions within the active site, contributing to the inhibitory potency.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][4][5] The 1-(4-fluorobenzyl) substituent can enhance the anti-inflammatory profile of the pyrazole core.

Visualizations

Experimental Workflow for Pyrazole Synthesis

Caption: General experimental workflow for the synthesis of 1-(4-Fluorobenzyl)pyrazole derivatives.

Putative Signaling Pathway Inhibition by 1-(4-Fluorobenzyl)pyrazole Derivatives

Caption: Potential inhibitory action of 1-(4-Fluorobenzyl)pyrazole derivatives on key signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Condensation Reaction of (4-Fluorobenzyl)hydrazine with Diketones to Synthesize 1,3,5-Trisubstituted Pyrazoles

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(4-fluorobenzyl)-substituted pyrazoles through the condensation reaction of (4-fluorobenzyl)hydrazine with various β-diketones. The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. This protocol outlines the synthesis of three derivatives: 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, 1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole, and 1-(4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole.

Introduction